6-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
Description
This compound features a 2,3-dihydropyridazin-3-one core substituted with a 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl group at position 6, a 5-methoxy group, and a 4-methylphenyl moiety at position 2. The dihydropyridazinone scaffold is a heterocyclic system known for its pharmacological relevance, particularly in anti-inflammatory and antimicrobial applications . The fluorine atom on the tetrahydroquinoline moiety likely enhances metabolic stability and binding affinity, while the methoxy group may improve solubility. The 4-methylphenyl substituent contributes to hydrophobic interactions in target binding .
Properties
IUPAC Name |
6-(6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3/c1-14-4-9-18(10-5-14)27-21(28)13-20(30-3)22(25-27)23(29)26-15(2)6-7-16-12-17(24)8-11-19(16)26/h4-5,8-13,15H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLXPKCANLRBNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3=NN(C(=O)C=C3OC)C4=CC=C(C=C4)C)C=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tetrahydroquinoline moiety: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the fluoro and methyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the dihydropyridazinone ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
6-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound could be used in the study of enzyme interactions and as a potential ligand for receptor binding studies.
Medicine
In medicine, the compound may have potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Dihydropyridazinone Family
6-[(4-Ethoxyphenyl)sulfamoyl]-2-hydroxyquinoline-4-carboxylic acid ()
- Core Structure: Shares the dihydropyridazinone backbone but lacks the tetrahydroquinoline-carbonyl group.
- Substituents : Contains a sulfamoyl-ethoxy-phenyl group instead of the 4-methylphenyl and methoxy groups.
6-[(4-Ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-2,3-dihydropyridazin-3-one ()
Tetrahydroquinoline and Pyrimidine Hybrids
4,7-Dihydro-4-ethyl-2-phenylpyrazolo-[1,5-a]pyrimidin-7-one (FPP028) ()
- Core Structure: Pyrazolopyrimidine instead of dihydropyridazinone.
- Substituents : Lacks the fluorine and methoxy groups but includes a phenyl group.
- Activity : Demonstrates potent anti-inflammatory and analgesic properties, attributed to its pyrimidine core .
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]-triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (Compound 6) ()
Pharmacological and Physicochemical Comparison
Biological Activity
The compound 6-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activity, and relevant research findings.
Structural Characteristics
The compound can be broken down into several key components:
- 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline : Known for its biological activity and involvement in various pharmacological applications.
- 5-Methoxy and 4-Methylphenyl substituents: These groups may enhance the compound's lipophilicity and biological interactions.
The overall molecular formula is with a molecular weight of approximately 321.36 g/mol.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have demonstrated that derivatives of tetrahydroquinoline compounds possess significant anticancer properties. For instance:
- Cytotoxicity Assays : The compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells), showing IC50 values in the micromolar range. This indicates a promising potential for further development as an anticancer agent .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes:
- CYP450 Inhibition : It has been identified as an inhibitor of CYP1A2 and CYP2D6 enzymes, which are crucial in drug metabolism. This inhibition could lead to drug-drug interactions when co-administered with other medications .
Case Studies
Several studies have focused on the synthesis and biological evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized various derivatives of tetrahydroquinoline and evaluated their cytotoxicity against cancer cell lines. The modification of substituents significantly influenced the biological activity, highlighting the importance of structural variations .
- Mechanistic Studies : Research on related compounds indicated that they may induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that the compound could potentially trigger programmed cell death in malignant cells .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
